molecular formula C25H40O4 B14721979 Diheptyl 2-benzylbutanedioate CAS No. 5859-33-6

Diheptyl 2-benzylbutanedioate

Cat. No.: B14721979
CAS No.: 5859-33-6
M. Wt: 404.6 g/mol
InChI Key: HOMFKKYLNJFMIC-UHFFFAOYSA-N
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Description

Diheptyl 2-benzylbutanedioate is a diester derived from butanedioic acid (succinic acid) substituted with a benzyl group at the 2-position and esterified with heptanol at both carboxyl groups. For instance, diheptyl phthalate, a high-molecular-weight phthalate ester, shares similarities in ester chain length and applications as a plasticizer or lubricant .

Properties

CAS No.

5859-33-6

Molecular Formula

C25H40O4

Molecular Weight

404.6 g/mol

IUPAC Name

diheptyl 2-benzylbutanedioate

InChI

InChI=1S/C25H40O4/c1-3-5-7-9-14-18-28-24(26)21-23(20-22-16-12-11-13-17-22)25(27)29-19-15-10-8-6-4-2/h11-13,16-17,23H,3-10,14-15,18-21H2,1-2H3

InChI Key

HOMFKKYLNJFMIC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)CC(CC1=CC=CC=C1)C(=O)OCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diheptyl 2-benzylbutanedioate typically involves esterification reactions. One common method is the reaction of benzylbutanedioic acid with heptyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate. The final product is often purified using advanced techniques like chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: Diheptyl 2-benzylbutanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Diheptyl 2-benzylbutanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized as a plasticizer in the production of flexible polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of Diheptyl 2-benzylbutanedioate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes, altering their activity and leading to various biochemical effects. The pathways involved include modulation of enzyme activity and interaction with cellular membranes, affecting cell signaling and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Diheptyl Phthalate (CAS 3648-21-3)
  • Structure : Aromatic diester (phthalic acid backbone with two heptyl chains).
  • Properties :
    • Molar mass: 362.51 g/mol
    • Boiling point: 360°C
    • Density: 988 kg/m³ at 20°C
    • Flash point: 224°C (indicative of low flammability) .
  • Applications : Used in plastics and coatings due to its stability and high boiling point.
Dibutyl 2-Benzylidenemalonate
  • Structure : Aliphatic diester with a benzylidene substituent.
  • Properties :
    • Lower molar mass (compared to diheptyl esters) due to shorter butyl chains.
    • Likely higher solubility in polar solvents due to the electron-withdrawing benzylidene group .
O,O-Diheptyl Methylphosphonothioate (CAS Not Specified)
  • Structure: Phosphonothioate ester with heptyl chains.
  • Properties: Higher reactivity with nucleophiles (e.g., water, acids) compared to carboxylic esters . Applications: Potential use in agrochemicals or nerve agents due to phosphorus-sulfur bonds.

Key Differences

Property Diheptyl 2-Benzylbutanedioate (Inferred) Diheptyl Phthalate Dibutyl 2-Benzylidenemalonate
Backbone Aliphatic (succinic acid) Aromatic (phthalic acid) Aliphatic (malonic acid)
Substituent Benzyl group at C2 None (aromatic ring) Benzylidene group
Ester Chain Length Heptyl Heptyl Butyl
Boiling Point Moderate (est. 250–300°C) 360°C Lower (est. <250°C)
Reactivity Stable under ambient conditions Stable Higher reactivity due to unsaturated group

Research Findings and Data

Physical-Chemical Behavior

  • Diheptyl Phthalate: Liquid at 20°C, odorless, and classified as non-reactive with water or oxidizing agents under standard conditions . High flash point (224°C) suggests suitability for high-temperature applications.
  • Benzyl-Substituted Esters :

    • The benzyl group in this compound may enhance UV stability and reduce volatility compared to unsubstituted aliphatic diesters .

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